4-[(Azetidin-1-yl)methyl]aniline
Overview
Description
4-[(Azetidin-1-yl)methyl]aniline is a chemical compound that features an azetidine ring attached to a benzene ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Azetidin-1-yl)methyl]aniline typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. For instance, azetidine can be formed by the reaction of 1,3-dibromopropane with ammonia or primary amines.
Attachment to the Benzene Ring: The azetidine ring is then attached to the benzene ring via a methylene bridge. This can be achieved through a nucleophilic substitution reaction where the azetidine reacts with a benzyl halide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(Azetidin-1-yl)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The azetidine ring and the benzene ring can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
Scientific Research Applications
4-[(Azetidin-1-yl)methyl]aniline has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of polymers and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[(Azetidin-1-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and reactivity play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Similar to azetidines but with a three-membered ring, aziridines are also used in organic synthesis and medicinal chemistry.
Pyrrolidines: These compounds have a five-membered ring and share some reactivity characteristics with azetidines.
Morpholines: Featuring a six-membered ring with both nitrogen and oxygen, morpholines are used in various chemical and pharmaceutical applications.
Uniqueness
4-[(Azetidin-1-yl)methyl]aniline is unique due to its four-membered azetidine ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for drug development.
Properties
IUPAC Name |
4-(azetidin-1-ylmethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-10-4-2-9(3-5-10)8-12-6-1-7-12/h2-5H,1,6-8,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWIENFKSMUTOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626577 | |
Record name | 4-[(Azetidin-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263339-26-0 | |
Record name | 4-[(Azetidin-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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